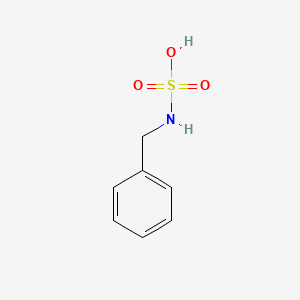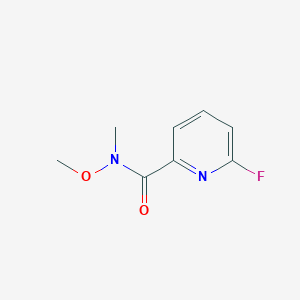
Benzyl (R)-(3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is a chiral compound with significant potential in various scientific fields. This compound features a benzyl group, a hydroxy group, and a methoxy(methyl)amino group, making it a versatile molecule for chemical synthesis and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate typically involves multiple steps, starting from readily available precursorsThe final step often includes the deprotection of the hydroxy group under mild acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining the desired stereochemistry and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone or aldehyde, while reduction of the carbonyl group results in an alcohol .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into their functions and mechanisms .
Medicine
In medicine, ®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) .
Mécanisme D'action
The mechanism of action of ®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate: The enantiomer of the compound, with similar chemical properties but different biological activities.
Benzyl 3-hydroxy-1-amino-1-oxopropan-2-ylcarbamate: Lacks the methoxy group, resulting in different reactivity and applications.
Uniqueness
®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is unique due to its chiral nature and the presence of multiple functional groups. These features make it a versatile compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H18N2O5 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
benzyl N-[(2R)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O5/c1-15(19-2)12(17)11(8-16)14-13(18)20-9-10-6-4-3-5-7-10/h3-7,11,16H,8-9H2,1-2H3,(H,14,18)/t11-/m1/s1 |
Clé InChI |
BNUXNPKLXGBSNW-LLVKDONJSA-N |
SMILES isomérique |
CN(C(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1)OC |
SMILES canonique |
CN(C(=O)C(CO)NC(=O)OCC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B8714477.png)



![2-[2-(4-Methoxy-phenyl)-thiazol-4-yl]-ethanol](/img/structure/B8714497.png)


